5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
The compound 5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as Target Compound) is a polycarboxylic acid featuring a central benzene ring substituted with an amino group and two additional phenyl rings, each bearing 3,5-dicarboxylate groups. This structure confers high symmetry and multiple coordination sites, making it a candidate for metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical research .
Properties
IUPAC Name |
5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO8/c23-18-8-12(10-2-14(19(24)25)6-15(3-10)20(26)27)1-13(9-18)11-4-16(21(28)29)7-17(5-11)22(30)31/h1-9H,23H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGQOCFPSFEJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling for Terphenyl Backbone Assembly
The terphenyl core is assembled using palladium-catalyzed cross-coupling between halogenated benzene intermediates. For example:
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Reactants : 3-Bromo-5-nitrobenzene boronic acid and 1,3-dibromobenzene.
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Catalyst System : Pd(PPh₃)₄ (5 mol%) in a 2:1 mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ (2M).
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Conditions : 80°C for 24 hours under nitrogen atmosphere.
This step forms the nitro-substituted terphenyl precursor, which is subsequently reduced to the amine.
Nitro Group Reduction to Amine
Carboxylic Acid Group Introduction
The methyl ester precursors of the carboxylic acid groups are introduced via Friedel-Crafts acylation, followed by hydrolysis:
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Acylation :
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Ester Hydrolysis :
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability while maintaining purity (>99%). Key adaptations from laboratory methods include:
| Parameter | Laboratory Method | Industrial Adaptation |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 0.5 mol% Pd with ligand recycling |
| Solvent System | DME/Na₂CO₃ | Water/toluene biphasic system |
| Purification | Column chromatography | Continuous crystallization |
| Yield Optimization | 65% | 82% after process intensification |
Continuous flow reactors enhance mixing and heat transfer during Friedel-Crafts acylation, reducing reaction times from 6 hours to 45 minutes.
Critical Analysis of Synthetic Challenges
Regioselectivity in Electrophilic Substitution
The meta-directing nature of the amino and carboxylic acid groups complicates achieving the desired substitution pattern. Computational studies (DFT) suggest that steric hindrance from adjacent substituents favors formation of the 3,5-dicarboxyphenyl moiety over para isomers.
Functional Group Compatibility
Sequential protection/deprotection strategies are required to prevent undesired side reactions:
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Amino Group Protection : Boc (tert-butyloxycarbonyl) groups stabilize the amine during acylation.
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Carboxylic Acid Protection : Methyl esters prevent acid-catalyzed decarboxylation.
Quality Control and Analytical Characterization
Robust analytical protocols ensure batch consistency:
| Technique | Parameters Analyzed | Acceptance Criteria |
|---|---|---|
| HPLC | Purity | ≥99.5% (UV detection at 254 nm) |
| NMR (¹H/¹³C) | Structural confirmation | Full assignment of all peaks |
| Elemental Analysis | C, H, N content | ±0.3% of theoretical values |
| ICP-MS | Pd residue | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions
5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is , and it features a terphenyl backbone with multiple carboxylic acid groups. The presence of an amino group enhances its reactivity and potential for various applications.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in organic synthesis.
- Reactivity Studies : It can undergo oxidation, reduction, and substitution reactions, which are critical in synthetic organic chemistry. For example:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : Carboxylic acid groups can be reduced to alcohols.
Biology
- Ligand in Biochemical Assays : The compound is investigated for its potential as a ligand in biochemical assays due to its ability to interact with metal ions. It has been shown to detect ions such as Al³⁺, Cr³⁺, and Fe³⁺ effectively.
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities. Its mechanism of action may involve modulation of metabolic pathways due to its amino and carboxylic acid functionalities.
Case Study 1: Ligand Development
A study focused on the use of this compound as a ligand demonstrated its effectiveness in forming stable complexes with transition metals. These complexes exhibited enhanced catalytic activity in various organic transformations.
Case Study 2: MOF Synthesis
Research involving the synthesis of a lanthanide-based MOF using this compound showed promising results in environmental sensing applications. The MOF displayed high selectivity for fluoride ions due to the presence of free amino groups capable of forming hydrogen bonds.
Mechanism of Action
The mechanism of action of 5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid largely depends on its application:
Fluorescent Probes: The compound interacts with metal ions, leading to quenching of its luminescence emission, which can be used to detect trace amounts of metals.
Drug Delivery: The multiple carboxylic acid groups can form ester or amide bonds with drug molecules, facilitating their release at the target site through hydrolysis or enzymatic cleavage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amino vs. Hydroxyl Groups
- Target Compound: The amino group (-NH2) enhances basicity and hydrogen-bonding capacity, which can stabilize MOF frameworks or enable functionalization (e.g., covalent grafting).
- 5-Hydroxybenzene-1,3-dicarboxylic Acid (): Replacing -NH2 with -OH reduces basicity but increases acidity (pKa ~2.5 for -COOH vs. ~10 for -NH2). This impacts solubility and metal coordination preferences .
Carboxylate Density
- Target Compound : Contains six carboxylate groups (three per phenyl ring), offering extensive metal-binding sites.
- 5-(4-Carboxyphenyl)Benzene-1,3-Dicarboxylic Acid (): A biphenyl tricarboxylic acid with three carboxylates.
Boronic Acid Substitution
- 3,5-Dicarboxyphenylboronic Acid (): Replaces -NH2 with boronic acid (-B(OH)2), enabling covalent interactions (e.g., with diols) for sensing applications. The boronic acid’s Lewis acidity contrasts with the amino group’s basicity, altering reactivity .
Structural Modifications
Bridged vs. Direct Linkages
- Target Compound : Features a rigid tris-phenyl core, limiting conformational flexibility but enhancing framework stability.
- 5,5'-Methylenediisophthalic Acid (): Incorporates a methylene (-CH2-) bridge between two isophthalic acid units. The flexible bridge increases pore adjustability in MOFs but may reduce thermal stability .
Heterocyclic Additions
- 5-(Pyridin-3-yl)Benzene-1,3-Dicarboxylic Acid (): Substitutes a pyridine ring for one phenyl group. Pyridine’s nitrogen enhances coordination with transition metals (e.g., Cu²⁺, Zn²⁺), altering MOF electronic properties compared to carboxylate-dominated frameworks .
- 5-[(1H-Benzimidazol-1-yl)Methyl]Benzene-1,3-Dicarboxylic Acid (): Adds a benzimidazole group, enabling π-π stacking and additional metal-binding modes. This contrasts with the Target Compound’s reliance on carboxylates and amino groups .
Pharmacological Relevance
- Target Compound: The amino group may interact with biological targets (e.g., glutamate receptors), though current evidence focuses on metabotropic glutamate receptor 5 (mGluR5) agonists like 1-aminocyclopentane-trans-1,3-dicarboxylic acid ().
- Caffeic Acid (): A dihydroxy-substituted benzeneacrylic acid with antioxidant properties. Contrasts with the Target Compound’s polycarboxylate structure, highlighting divergent bioactivity .
Biological Activity
5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and potential applications.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C22H15NO8
- Molecular Weight : Approximately 415.35 g/mol
- Structure : The compound features multiple aromatic rings and carboxylic acid functional groups, enhancing its ability to form hydrogen bonds and engage in various chemical interactions.
Biological Activity
The biological activity of this compound is primarily derived from its functional groups, particularly the amino and carboxylic acid moieties. These groups contribute to its potential applications in drug delivery systems, fluorescent probes, and as a building block for complex organic molecules.
- Fluorescent Probes : The compound can interact with metal ions (e.g., Fe²⁺ and Fe³⁺), leading to quenching of its luminescence emission. This property can be utilized for detecting trace amounts of metals in biological samples .
- Drug Delivery : The presence of multiple carboxylic acid groups allows for the formation of ester or amide bonds with drug molecules. This facilitates targeted release at specific sites through hydrolysis or enzymatic cleavage.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further research in antibiotic development .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : Introduction of nitro groups to a suitable aromatic compound.
- Reduction : Conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Carboxylation : Carboxylation of the aromatic rings using carbon dioxide under high pressure and temperature conditions, often facilitated by a catalyst like copper.
Case Study 1: Fluorescent Sensing Applications
A recent study investigated the use of this compound as a fluorescent probe for detecting iron ions. The study demonstrated that the compound exhibited significant changes in fluorescence intensity upon interaction with Fe²⁺ ions, indicating its potential utility in environmental monitoring and biomedical applications .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated that certain derivatives displayed effective inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics based on this compound's structure .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Aminoisophthalic Acid | C8H7N1O4 | Fewer carboxylic acid groups; used in polymer synthesis |
| 3,5-Dicarboxyaniline | C8H8N2O4 | Contains amino and carboxylic acid groups but lacks extended aromatic system |
| Bis(3,5-dicarboxyphenyl)terephthalamide | C18H14N2O6 | Used in metal-organic frameworks; similar functionality |
The uniqueness of this compound lies in its combination of multiple carboxylic acid groups and an amino group on an extended aromatic system. This structure enhances its versatility for various chemical modifications and applications compared to similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid?
The synthesis typically involves multi-step reactions starting with benzene-1,3-dicarboxylic acid derivatives. Key steps include:
- Friedel-Crafts alkylation or Suzuki coupling to introduce the 3,5-dicarboxyphenyl substituent.
- Amination via nitration followed by reduction or direct substitution using protected amino precursors.
- Acid-catalyzed cyclization with polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) to stabilize the carboxylate groups and ensure regioselectivity .
- Purification via recrystallization or column chromatography to isolate the product.
Q. How is the purity and structural integrity of this compound verified experimentally?
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., MeOD) confirm functional groups and connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular weight (e.g., [M-H] ion at m/z 433.1).
- Elemental Analysis (EA) : Matches calculated C, H, N, and O percentages within ±0.3%.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies carboxylate (C=O stretch at ~1700 cm) and amino (N-H bend at ~1600 cm) groups.
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the 3D structure using programs like SHELXL for refinement .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >300°C) .
Advanced Research Questions
Q. How do the amino and dicarboxylate groups influence coordination chemistry in metal-organic frameworks (MOFs)?
The tetracarboxylate backbone provides four coordination sites, enabling diverse topologies (e.g., pcu or dia nets). The amino group:
- Enhances hydrogen bonding with guest molecules (e.g., HO, CO).
- Modulates Lewis acidity of metal nodes (e.g., Zn, Cu) via electron donation.
- Enables post-synthetic modification (e.g., Schiff base formation) to tailor pore functionality .
Example: MOFs with this ligand exhibit BET surface areas >1500 m/g and CO uptake of 4.2 mmol/g at 1 bar .
Q. What strategies resolve contradictions in gas adsorption data for MOFs using this ligand?
- Controlled activation : Solvent removal under vacuum at 150°C to prevent framework collapse.
- In-situ characterization : Synchrotron PXRD monitors structural changes during adsorption.
- Molecular simulations : Grand Canonical Monte Carlo (GCMC) models predict adsorption isotherms and identify discrepancies (e.g., kinetic vs. thermodynamic selectivity) .
- Comparative studies : Benchmark against isoreticular MOFs (e.g., IRMOF series) to isolate ligand-specific effects .
Q. How can computational methods predict the stability and gas adsorption properties of MOFs derived from this ligand?
- Density Functional Theory (DFT) : Calculates binding energies between the ligand and metal clusters (e.g., ZnO).
- Machine Learning (ML) : Trains models on pore volume, ligand flexibility, and gas affinity datasets.
- Molecular Dynamics (MD) : Simulates framework flexibility under mechanical stress or guest loading .
Case Study: Predicted CH uptake of 240 cm/g at 36 atm aligns with experimental data for analogous MOFs .
Methodological Considerations for Experimental Design
Q. How to optimize reaction conditions for high-yield synthesis?
Q. What are the best practices for handling air-sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
